beta-hydroxyisovaleric acid-d8 chemical structure and properties
beta-hydroxyisovaleric acid-d8 chemical structure and properties
An In-depth Technical Guide to Beta-Hydroxyisovaleric Acid-d8 for Advanced Research Applications
Introduction: The Significance of an Isotopic Twin
In the landscape of metabolomics and clinical diagnostics, the accurate quantification of endogenous small molecules is paramount. Beta-hydroxyisovaleric acid (BHIA), also known as 3-hydroxy-3-methylbutanoic acid, is a key metabolite in the catabolism of the essential amino acid L-leucine.[1][2] Its concentration in biological fluids can serve as a crucial biomarker for certain metabolic disorders, including biotin deficiency and inherited acidemias, and is also studied in the context of type II diabetes.[1][2][3] Given its clinical relevance, the ability to measure BHIA with high precision and accuracy is a critical analytical challenge.
This guide introduces beta-hydroxyisovaleric acid-d8 (BHIA-d8), the deuterated stable isotope-labeled analog of BHIA. Its near-identical physicochemical properties, combined with a distinct mass difference, make it the gold standard internal standard for quantitative analysis by mass spectrometry. We will explore the structure, properties, and synthesis of BHIA-d8, with a primary focus on its application in robust, validated bioanalytical methods, providing researchers and drug development professionals with the foundational knowledge to leverage this critical analytical tool.
Chemical Structure and Physicochemical Properties
The defining feature of beta-hydroxyisovaleric acid-d8 is the substitution of eight hydrogen atoms with deuterium. This isotopic labeling confers a significant mass shift without appreciably altering the molecule's chemical behavior, such as its polarity, solubility, or chromatographic retention time.
The IUPAC name for this compound is 2,2,4,4,4-pentadeuterio-3-hydroxy-3-(trideuteriomethyl)butanoic acid.[4] The deuterium atoms are strategically placed on the two methyl groups and the methylene group adjacent to the carboxylic acid, positions that are not readily exchangeable under typical physiological or analytical conditions.
Table 1: Physicochemical Properties of Beta-Hydroxyisovaleric Acid-d8
| Property | Value | Source |
| IUPAC Name | 2,2,4,4,4-pentadeuterio-3-hydroxy-3-(trideuteriomethyl)butanoic acid | PubChem[4] |
| Molecular Formula | C₅H₂D₈O₃ | LGC Standards[5] |
| Molecular Weight | 126.18 g/mol | PubChem[4] |
| Exact Mass | 126.113208144 Da | PubChem[4] |
| CAS Number | 123743-99-7 | LGC Standards[5] |
| Synonyms | 3-Hydroxy-3-methylbutanoic Acid-d8, b-Hydroxyisovaleric Acid-d8 | PubChem[4] |
| Physical State | Liquid (based on non-deuterated analog) | Guidechem[6] |
| Boiling Point | 88 °C @ 1 mmHg (for non-deuterated form) | Sigma-Aldrich[7] |
| Melting Point | -80 °C (for non-deuterated form) | Sigma-Aldrich[7] |
Conceptual Synthesis and Characterization
The synthesis of a stable isotope-labeled standard like BHIA-d8 is a specialized process aimed at achieving high isotopic enrichment and chemical purity. While specific manufacturing protocols are often proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
Causality in Synthetic Design: The primary goal is to introduce deuterium atoms at non-exchangeable positions efficiently. A common strategy involves using readily available, highly deuterated starting materials. For BHIA-d8, a logical precursor would be acetone-d6, which provides six of the required deuterium atoms in the correct initial configuration.
A Plausible Synthetic Protocol:
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Step 1: Reformatsky Reaction: A Reformatsky reaction between acetone-d6 and an alpha-haloacetate ester (e.g., ethyl bromoacetate-d2) would form the carbon skeleton. The use of deuterated ethyl bromoacetate would introduce the final two deuterium atoms. The reaction is typically carried out in the presence of activated zinc metal.
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Step 2: Hydrolysis: The resulting deuterated ester is then subjected to basic hydrolysis (e.g., using sodium hydroxide), followed by acidic workup. This step converts the ester functional group into the required carboxylic acid, yielding the final product, beta-hydroxyisovaleric acid-d8.
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Step 3: Purification: Purification is critical to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. This is typically achieved using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).
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Step 4: Characterization: The final product's identity, chemical purity, and isotopic enrichment must be rigorously confirmed. This is accomplished using:
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Mass Spectrometry (MS): To confirm the correct molecular weight and isotopic distribution.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the molecular structure and confirm the positions of the deuterium atoms by observing the absence of corresponding proton signals in ¹H NMR.
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Core Application: The Ideal Internal Standard for Quantitative Bioanalysis
The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is to add a known quantity of the standard to a sample at the earliest stage of preparation. Because the SIL-IS is chemically identical to the analyte of interest (the "analyte"), it experiences the same potential for loss during extraction, derivatization, and the same variability in ionization during mass spectrometry analysis. By measuring the ratio of the analyte signal to the SIL-IS signal, these variations are canceled out, leading to highly accurate and precise quantification.
Workflow for BHIA Quantification in Human Plasma:
This protocol outlines a typical workflow for measuring BHIA concentrations in plasma samples using BHIA-d8 as the internal standard, a technique commonly referred to as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for quantitative analysis of BHIA using BHIA-d8 internal standard.
Detailed Step-by-Step Protocol:
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Preparation of Standards: Prepare a stock solution of BHIA-d8 in a suitable solvent (e.g., methanol). From this, create a working internal standard (IS) solution at a fixed concentration. Also, prepare a series of calibration standards by spiking known concentrations of non-labeled BHIA into a blank matrix (e.g., charcoal-stripped plasma).
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Sample Preparation:
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Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
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Add 10 µL of the BHIA-d8 IS working solution to each tube and vortex briefly.
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Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
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-
LC-MS/MS Analysis:
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Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
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Separate the analyte from other matrix components using a gradient elution program.
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Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
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Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
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Spectroscopic Profile and Analytical Parameters
Mass Spectrometry:
In negative ion mode ESI, both BHIA and BHIA-d8 will deprotonate to form the [M-H]⁻ ions. These precursor ions are then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The selection of a specific precursor-to-product ion transition for monitoring (MRM) provides excellent selectivity.
Table 2: Exemplary MRM Transitions for BHIA and BHIA-d8
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| BHIA | 117.1 | 59.0 | Loss of the carboxyl group and C₃H₆O |
| BHIA-d8 | 125.1 | 64.0 | Corresponds to the loss of the carboxyl group and C₃D₆O from the deuterated molecule |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The product ion for BHIA-d8 reflects the deuterated fragment. A method using chemical ionization has also been described with transitions of 117.3 > 59.3 for the unlabeled and 120.3 > 59.3 for a different labeled variant, showcasing flexibility in analytical approaches.[2]
NMR Spectroscopy:
NMR is the definitive technique for confirming the structure and successful isotopic labeling of the molecule.
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¹H NMR: The proton NMR spectrum of BHIA-d8 would be expected to show a dramatic simplification compared to its non-deuterated counterpart. The signals corresponding to the two methyl groups (a singlet) and the methylene group (a singlet) would be absent or significantly diminished (to the level of isotopic impurity). The only major signal remaining would be from the hydroxyl proton, which is often broad and may exchange with trace water in the NMR solvent.
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¹³C NMR: The carbon-13 NMR spectrum would show signals for all five carbon atoms. However, the signals for the carbons directly bonded to deuterium atoms (the two methyl carbons and the methylene carbon) would appear as multiplets due to ¹³C-¹D coupling and would have a lower intensity compared to the non-deuterated analog.[8]
Conclusion
References
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PubChem. beta-Hydroxyisovaleric Acid-d8. National Center for Biotechnology Information. [Link]
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Bloom Tech. What Is Beta-Hydroxyisovaleric Acid?. [Link]
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NextSDS. b-Hydroxyisovaleric Acid-d8 — Chemical Substance Information. [Link]
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DeBats ME, et al. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry. Journal of Chromatography B. 2017;1061-1062:399-404. [Link]
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PubChem. 3-Hydroxyisovaleric acid. National Center for Biotechnology Information. [Link]
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ARUP Laboratories. Supplementary data on method for analysis of β-Hydroxy β- methylbutyrate (HMB). [Link]
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Gottlieb HE, Kotlyar V, Nudelman A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997;62(21):7512-7515. [Link]
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